3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGCLQUIRVPBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis strategies. The process might begin with the formation of the azetidine ring, followed by functional group modifications and coupling reactions to attach the fluorophenoxy and furan-based groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial production methods: Industrial synthesis might employ large-scale batch reactors or continuous flow systems to produce this compound. Key considerations include process optimization for efficiency, cost-effectiveness, and minimizing byproducts.
Chemical Reactions Analysis
Types of reactions: This compound can undergo various reactions such as:
Oxidation
Reduction
Substitution
Common reagents and conditions: Reagents commonly used for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents or nucleophiles.
Major products formed: Depending on the type of reaction, this compound can form derivatives that maintain the core structure while introducing new functional groups. For example, oxidation might convert primary alcohols to aldehydes or carboxylic acids, whereas substitution reactions could replace the fluorine with other groups.
Scientific Research Applications
Chemistry: The compound's unique structure allows for the exploration of new synthetic pathways and reaction mechanisms in organic chemistry.
Biology: In biological research, it can serve as a tool to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine: The compound's ability to modulate biological pathways makes it a candidate for pharmacological research, potentially leading to new therapeutic agents.
Industry: It can be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group could interact with hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions, leading to changes in biological activity.
Comparison with Similar Compounds
Structural Analogues with Fluorophenoxy Groups
- 1-{4-[3-(4-Fluorophenoxy)phenyl]but-3-en-2-yl}-1-hydroxyurea (): Similarity: Shares the 3-(4-fluorophenoxy)phenyl motif, likely contributing to similar pharmacokinetic properties. Difference: Replaces the azetidine-sulfonyl-furan group with a hydroxyurea moiety.
(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one ():
Analogues with Sulfonylated Azetidine Moieties
- 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (): Similarity: Features a sulfonylated azetidine and propan-1-one backbone. Difference: Substitutes the furan-2-ylmethyl group with a 4-methoxyphenyl sulfonyl group.
- 1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one (): Similarity: Shares the azetidine-propanone scaffold. Difference: Replaces the sulfonyl-furan group with a 4-fluorophenoxy methyl substituent. The absence of sulfonyl reduces polarity, likely improving blood-brain barrier penetration but diminishing hydrogen-bonding interactions .
Compounds with Heterocyclic Substituents
(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one ():
- 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (): Similarity: Shares the propan-1-one core and fluorinated aromatic group. Difference: Incorporates a piperidine-piperazine system instead of azetidine-sulfonyl-furan. The larger ring system increases molecular weight and may affect bioavailability .
Physicochemical Properties
- Molecular Weight : Estimated ~450–500 g/mol (comparable to ’s 379.5 g/mol and ’s 407.41 g/mol).
- Polarity: The sulfonyl group enhances solubility compared to non-sulfonylated analogs (e.g., ).
- Lipophilicity: The fluorophenoxy and furan groups balance hydrophobicity, likely improving membrane permeability over purely polar analogues (e.g., ) .
Biological Activity
The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a synthetic organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : It features a propanone backbone with a substituted azetidine ring.
- Functional Groups : The presence of a fluorophenoxy group and a furan sulfonamide moiety contributes to its potential biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings related to its biological effects.
Anticancer Activity
Studies have shown that compounds with similar structures can act as inhibitors of heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival. For instance, derivatives of HSP90 inhibitors have demonstrated significant anticancer effects in vitro and in vivo, with some showing IC50 values in the low micromolar range (2-6 μM) against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A related study highlighted the antifungal activity of thiazole derivatives, suggesting that modifications at the para position of phenyl moieties enhance antifungal efficacy . Although specific data for the compound is limited, it is reasonable to hypothesize similar effects due to structural similarities.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Folding : By targeting HSP90, the compound may disrupt the folding and stabilization of client proteins involved in tumorigenesis.
- Interaction with Enzymes : The sulfonamide group may facilitate interactions with various enzymes critical for microbial survival, potentially leading to their inhibition.
Research Findings and Case Studies
Several studies provide insights into the biological activity of related compounds:
- HSP90 Inhibition : Compounds designed as HSP90 inhibitors displayed significant antitumor activities without substantial toxicity in xenograft models .
- Antifungal Studies : A series of thiazole derivatives showed promising antifungal activity against Candida species, indicating that structural modifications could enhance efficacy against fungal pathogens .
- Antimalarial Activity : Related compounds have demonstrated antimalarial properties, suggesting that similar structural motifs might confer broad-spectrum antimicrobial effects .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/Activity Level |
|---|---|---|
| Anticancer | HSP90 Inhibitors | 2-6 μM |
| Antifungal | Thiazole Derivatives | MIC 50 = 1.23 μg/mL |
| Antimalarial | Benzothiazole Hydrazones | Significant suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
